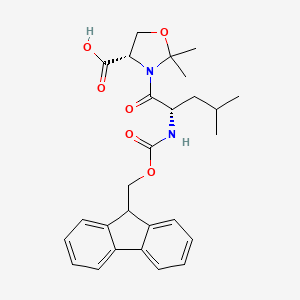

Fmoc-Leu-Ser(psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYLKVIICSUHDX-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339531-50-9 | |

| Record name | Fmoc-Leucine-Serine Pseudoproline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Leu-Ser(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Leu-Ser(psi(Me,Me)pro)-OH is a scientifically engineered dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS).[1] This specialized building block incorporates a pseudoproline moiety, which is designed to overcome common challenges in the synthesis of complex peptides, particularly those prone to aggregation.[1][2] Its use leads to significant improvements in the yield and purity of the final peptide product.[2]

The core innovation of this compound lies in the oxazolidine (B1195125) ring formed from the serine residue, which mimics the structure of proline.[1][2] This structural feature introduces a "kink" in the growing peptide chain, effectively disrupting the formation of secondary structures like β-sheets that are a primary cause of aggregation during SPPS.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical Properties

This compound is a white to off-white powder.[3] It is a derivative of the dipeptide Leu-Ser, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. The serine residue is modified to form a 2,2-dimethyloxazolidine, creating the pseudoproline structure.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [3][4] |

| Molecular Weight | 480.56 g/mol | [3][4] |

| CAS Number | 339531-50-9 | [3][4] |

| Appearance | White to off-white powder | [3] |

| Purity (typical) | ≥95% - ≥98.5% (by HPLC) | [3][4] |

| Storage Conditions | ≤ -4 °C | [3] |

| Melting Point | Data not publicly available | |

| Solubility | Soluble in DMSO. Generally, Fmoc-protected amino acids are sparingly soluble in water but soluble in organic solvents like DMF and NMP.[5] | [5] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A general and widely adopted method for the synthesis of Fmoc-pseudoproline dipeptides involves the reaction of a side-chain unprotected dipeptide with a ketone or an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst.

Materials:

-

Fmoc-Leu-Ser-OH

-

2,2-dimethoxypropane

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane (B109758), DMF)

Procedure:

-

Dissolve Fmoc-Leu-Ser-OH in the anhydrous solvent.

-

Add an excess of 2,2-dimethoxypropane to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction, for example, by adding a weak base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the desired this compound.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. The dipeptide is coupled as a single unit.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine (B6355638) in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the this compound by dissolving it in DMF with the coupling reagents and the base.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF to remove excess reagents.

-

Proceed to the next deprotection and coupling cycle.

Cleavage and Deprotection

The pseudoproline ring is stable to the basic conditions used for Fmoc removal but is cleaved under the acidic conditions of the final cleavage from the resin, regenerating the native serine residue.

Procedure:

-

After the peptide synthesis is complete, wash the resin-bound peptide with a solvent like dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

The TFA in the cocktail cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups and the pseudoproline's oxazolidine ring, converting it back to a serine residue.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Application in SPPS

References

Unlocking "Difficult" Peptides: A Technical Guide to Fmoc-Leu-Ser(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences"—often rich in hydrophobic residues or prone to aggregation—presents a significant hurdle, leading to poor yields and purification challenges. Fmoc-Leu-Ser(psi(Me,Me)pro)-OH emerges as a powerful tool to surmount these obstacles. This specialized pseudoproline dipeptide building block is designed for seamless integration into Fmoc-based SPPS workflows. By inducing a temporary "kink" in the peptide backbone, it effectively disrupts the formation of secondary structures, such as β-sheets, that are responsible for inter-chain aggregation. This guide provides an in-depth overview of the core properties, mechanism of action, and detailed experimental protocols for the application of this compound, enabling the successful synthesis of complex peptides.

Core Concepts and Properties

This compound is a dipeptide derivative where the serine residue is reversibly protected as a 2,2-dimethyloxazolidine (B1633789) ring.[1][2] This cyclic structure mimics the conformational constraints of proline, hence the term "pseudoproline" (ψ-Pro).[1] The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc SPPS chemistry.[3] The key advantage of using this compound as a pre-formed dipeptide is that it circumvents the sterically hindered and inefficient coupling that would occur if one were to acylate the pseudoproline residue directly.[1][4]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | C₂₇H₃₂N₂O₆ |

| Molecular Weight | 480.55 g/mol |

| CAS Number | 339531-50-9 |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥97.0% |

| Solubility | Soluble in DMF, NMP |

| Storage Temperature | 2-8°C |

Mechanism of Action: Disrupting Peptide Aggregation

During SPPS, growing peptide chains attached to the solid support can fold and interact with each other through hydrogen bonds, leading to the formation of stable β-sheet structures. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields.

This compound prevents this by introducing a conformational "kink" into the peptide backbone.[5][6] The five-membered oxazolidine (B1195125) ring forces the preceding amide bond (between Leucine and the pseudoproline-Serine) to favor a cis conformation, similar to a native proline residue.[1] This disruption of the typical trans geometry breaks the regular pattern required for β-sheet formation, keeping the peptide chains solvated and accessible for subsequent chemical transformations.[1][3] Upon final cleavage with trifluoroacetic acid (TFA), the oxazolidine ring is hydrolyzed, restoring the native serine residue in the final peptide.[2][5]

References

An In-depth Technical Guide to Fmoc-Leu-Ser(psi(Me,Me)pro)-OH: Structure, Function, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficult-to-synthesize peptide sequences, characterized by their propensity for on-resin aggregation, present a significant challenge in solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and purification difficulties. Fmoc-Leu-Ser(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a powerful tool to mitigate these issues. This technical guide provides a comprehensive overview of its structure, function, and practical application, with a focus on enabling researchers to effectively utilize this building block in the synthesis of complex peptides.

Structure and Physicochemical Properties

This compound is a dipeptide derivative where the serine residue is modified to form a dimethyl-substituted oxazolidine (B1195125) ring. This modification creates a "pseudoproline" mimic, which imparts unique conformational properties. The N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-SPPS chemistry.

The full chemical name is (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2-dimethyloxazolidine-4-carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 339531-50-9 | [1] |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [1] |

| Molecular Weight | 480.56 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98.5% (HPLC) | [1] |

| Storage | Store at ≤ -4 °C | [1] |

Table 2: Solubility and Stability Profile

| Solvent | Solubility | Stability Notes | Reference |

| Dimethylformamide (DMF) | Soluble | Commonly used in SPPS. | [2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Good alternative to DMF, can improve solvation. | [2][3] |

| Dichloromethane (DCM) | Soluble | Often used for resin swelling and some coupling reactions. | [2][3] |

| Weakly Acidic Conditions | Stable | The pseudoproline ring is stable to weak acids like acetic acid. | |

| Strongly Acidic Conditions (TFA) | Labile | The oxazolidine ring is cleaved by trifluoroacetic acid (TFA) during final peptide cleavage, regenerating the native serine residue. | [4] |

| Basic Conditions (e.g., Piperidine) | Stable | The Fmoc group is readily cleaved by bases like piperidine (B6355638), while the pseudoproline ring remains intact. |

Function in Solid-Phase Peptide Synthesis

The primary function of this compound is to disrupt the formation of secondary structures, such as β-sheets, which are a major cause of peptide aggregation during SPPS.[5][6]

Mechanism of Action:

-

Conformational Disruption: The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, similar to that induced by a natural proline residue. This kink disrupts the regular hydrogen bonding patterns required for the formation of stable secondary structures.

-

Increased Solvation: By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvent (e.g., DMF or NMP), ensuring efficient access of reagents to the N-terminus for subsequent coupling and deprotection steps.

-

Improved Synthetic Efficiency: The prevention of aggregation leads to more complete reactions, resulting in higher crude peptide purity and overall yield. This is particularly beneficial for the synthesis of long or hydrophobic peptides, which are notoriously prone to aggregation.

The use of pseudoproline dipeptides has been shown to be highly effective in the synthesis of challenging peptides, including human Amylin and the Alzheimer's-related Amyloid beta-peptide (Aβ).[7][8] In many cases, the incorporation of one or more pseudoproline dipeptides can be the deciding factor between a successful and a failed synthesis.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. Below is a representative protocol for the manual synthesis of a peptide containing this pseudoproline dipeptide.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Protocol: Manual Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Standard Amino Acid):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (3-5 times).

-

Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Incorporation of this compound:

-

Following the deprotection of the preceding amino acid, couple this compound using the same procedure as a standard amino acid (Step 3).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in Step 2.

-

Resin Washing and Drying:

-

Wash the resin with DMF (3 times), followed by DCM (3 times), and finally Methanol (3 times).

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature. During this step, the side-chain protecting groups are removed, and the pseudoproline's oxazolidine ring is cleaved to regenerate the native serine residue.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

Amyloid Beta Aggregation Pathway

The synthesis of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease, is a prime example where pseudoproline dipeptides are beneficial due to the high aggregation tendency of Aβ. The following diagram illustrates the complex aggregation pathway of Aβ monomers into fibrils.[1][5][6]

Caption: Simplified pathway of Amyloid Beta peptide aggregation.

Experimental Workflow: Monitoring Peptide Aggregation with Thioflavin T Assay

A common method to assess the aggregation of synthesized peptides is the Thioflavin T (ThT) assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Caption: Workflow for the Thioflavin T (ThT) peptide aggregation assay.

Conclusion

This compound is an invaluable tool for peptide chemists, particularly in the context of drug discovery and development where the synthesis of long and complex peptides is often required. Its ability to disrupt on-resin aggregation leads to significant improvements in synthetic outcomes. By understanding its structure, mechanism of action, and proper implementation in SPPS protocols, researchers can overcome many of the challenges associated with "difficult" peptide sequences, thereby accelerating the development of novel peptide-based therapeutics and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

The Role of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the assembly of "difficult sequences"—those prone to aggregation and poor coupling efficiencies—presents a significant hurdle. The formation of stable secondary structures, particularly β-sheets, on the solid support can render the N-terminus of the growing peptide chain inaccessible, leading to truncated or deleted sequences and consequently, low yields and impure products. To address this challenge, the strategic incorporation of pseudoproline dipeptides has emerged as a powerful and widely adopted methodology in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth exploration of the mechanism of action of pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows.

The Core Problem: Peptide Aggregation in SPPS

During SPPS, the growing peptide chain is covalently attached to an insoluble resin. In certain sequences, particularly those rich in hydrophobic residues or possessing a propensity for β-sheet formation, intermolecular hydrogen bonding between peptide chains can lead to aggregation. This aggregation phenomenon results in a number of synthetic challenges:

-

Poor Solvation: The aggregated peptide chains are poorly solvated by the synthesis solvents (e.g., DMF, NMP), hindering the diffusion of reagents.

-

Incomplete Coupling: The N-terminus of the growing peptide chain becomes sterically hindered and inaccessible to the incoming activated amino acid, leading to incomplete coupling reactions and the formation of deletion sequences.

-

Reduced Deprotection Efficiency: The Fmoc protecting group at the N-terminus may not be completely removed, resulting in truncated peptides.

-

Low Yields and Purity: The culmination of these issues leads to significantly reduced yields of the target peptide and a complex mixture of byproducts that are often difficult to separate during purification.

Pseudoproline Dipeptides: A Structural Solution

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen through reaction with an aldehyde or ketone (commonly formaldehyde (B43269) or acetone). This creates a five-membered oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring system that mimics the rigid, cyclic structure of proline.[1] These dipeptides are introduced as pre-formed Fmoc-protected building blocks, for example, Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH.

The key to their effectiveness lies in their ability to disrupt the formation of secondary structures. The introduction of a pseudoproline dipeptide induces a "kink" in the peptide backbone, similar to natural proline.[1] This conformational constraint disrupts the regular hydrogen bonding patterns required for β-sheet formation and other ordered secondary structures.[1] By breaking up these aggregates, the peptide chain remains better solvated, and the N-terminus is more accessible for subsequent coupling reactions.[1]

A crucial feature of pseudoproline dipeptides is their reversibility. The oxazolidine or thiazolidine ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA), regenerating the native serine, threonine, or cysteine residue in the final peptide.[1]

Mechanism of Action of Pseudoproline Dipeptides

The efficacy of pseudoproline dipeptides in improving SPPS outcomes stems from a combination of factors:

-

Conformational Disruption: The rigid, proline-like kink introduced by the oxazolidine or thiazolidine ring disrupts the planarity of the peptide backbone. This prevents the formation of the extended conformations necessary for intermolecular β-sheet formation.[1]

-

Enhanced Solvation: By preventing aggregation, the peptide chains remain more accessible to the solvent, improving their solvation and facilitating the transport of reagents to the reaction site.[1]

-

Improved Coupling and Deprotection Kinetics: The increased accessibility of the N-terminus leads to more efficient and complete coupling reactions. Similarly, the Fmoc group is more readily accessed by the deprotection reagent (piperidine in DMF).[1]

-

Increased Solubility of Protected Fragments: For convergent synthesis strategies involving the coupling of protected peptide fragments, the incorporation of pseudoproline dipeptides in the fragments can significantly enhance their solubility in organic solvents, facilitating the fragment condensation step.[1]

Quantitative Impact of Pseudoproline Dipeptides

The use of pseudoproline dipeptides can lead to dramatic improvements in the synthesis of difficult peptides. While the exact enhancement is sequence-dependent, literature reports highlight significant increases in both crude purity and overall yield. In some cases of highly aggregated sequences, the incorporation of a single pseudoproline dipeptide has been reported to increase product yields by up to 10-fold.[1]

| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |

| Human Amylin (8-37) | Standard Fmoc-SPPS | Trace amounts of desired product | <1 | [2] |

| Human Amylin (8-37) | With 3 Pseudoproline Dipeptides | >90% | Not explicitly stated, but significantly higher | [2] |

| RANTES (24-91) | Standard Fmoc-SPPS on Polystyrene Resin | Failed to yield full-length product | 0 | [3][4] |

| RANTES (24-91) | With Pseudoproline Dipeptides on ChemMatrix Resin | Good purity, enabling successful synthesis | Not explicitly stated, but successful | [3][4] |

| Model "Difficult" Peptide | Standard Fmoc-SPPS | Very poor | Low | [5] |

| Model "Difficult" Peptide | With Pseudoproline Dipeptide | Substantial improvement | Significantly higher | [5] |

Table 1: Comparative Synthesis Outcomes with and without Pseudoproline Dipeptides

Experimental Protocols

The incorporation of pseudoproline dipeptides into an SPPS protocol is straightforward and compatible with most standard automated and manual synthesizers.

General Protocol for Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide using HBTU/HOBt activation.

Materials:

-

Fmoc-protected peptide-resin (pre-swollen)

-

Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

-

Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (5 x 1 min).

-

Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for an additional 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (5 x 1 min).

-

Proceed to the next cycle of the SPPS.

References

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Leu-Ser(psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis

CAS Number: 339531-50-9

This technical guide provides a comprehensive overview of Fmoc-Leu-Ser(psi(Me,Me)pro)-OH, a crucial pseudoproline dipeptide building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in overcoming challenges in solid-phase peptide synthesis (SPPS).

Introduction

This compound is a specialized dipeptide derivative designed to improve the efficiency and success rate of Fmoc-based solid-phase peptide synthesis, particularly for long and challenging sequences.[1][2] It belongs to the class of pseudoproline dipeptides, which act as temporary, reversible proline mimetics.[3] The incorporation of this building block introduces a "kink" in the growing peptide chain, effectively disrupting the formation of secondary structures like β-sheets that are a primary cause of peptide aggregation and incomplete synthesis.[4] This leads to improved solubility of the peptide-resin complex, better coupling efficiencies, and ultimately, higher purity and yield of the target peptide.[5]

The pseudoproline moiety is formed by the cyclization of the serine residue with acetone, creating a dimethyloxazolidine ring.[4] This structure is stable to the standard conditions of Fmoc SPPS but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native Leu-Ser sequence.[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 339531-50-9 | [7][8][9] |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [7][8] |

| Molecular Weight | 480.56 g/mol | [7][8] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥ 97.0% (HPLC) | |

| Synonyms | Fmoc-Leu-Ser(psiMe,Mepro)-OH, (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2-dimethyloxazolidine-4-carboxylic acid | [7] |

| Storage Temperature | ≤ -4 °C | [7] |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of the Dipeptide Fmoc-Leu-Ser-OH

-

To a solution of L-Serine methyl ester hydrochloride in a suitable organic solvent (e.g., DMF), add an equimolar amount of a tertiary amine base (e.g., triethylamine) to neutralize the hydrochloride.

-

In a separate flask, activate the carboxylic acid of Fmoc-L-Leucine-OH using a standard coupling reagent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA) in an appropriate solvent like DMF.

-

Add the activated Fmoc-L-Leucine to the solution of L-Serine methyl ester and stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Saponify the methyl ester of the resulting dipeptide using a mild base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

-

Acidify the reaction mixture to protonate the carboxylic acid and extract the product into an organic solvent.

-

Purify the crude Fmoc-Leu-Ser-OH by flash chromatography or recrystallization to obtain the pure dipeptide.

Step 2: Formation of the Pseudoproline Ring

-

Suspend the purified Fmoc-Leu-Ser-OH in a solution of 2,2-dimethoxypropane (B42991) and a suitable solvent like acetone.

-

Add a catalytic amount of a mild acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or BF₃·Et₂O.[10]

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion of the cyclization, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product, this compound, by flash column chromatography on silica (B1680970) gel to yield the final product as a white to off-white solid.

Incorporation of this compound in Solid-Phase Peptide Synthesis

The following is a general protocol for the manual incorporation of the pseudoproline dipeptide into a growing peptide chain on a solid support. This can be adapted for automated peptide synthesizers.[1]

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, PyBOP)

-

Amine base (e.g., DIPEA, NMM)

-

DMF (peptide synthesis grade)

-

DCM (optional, for co-solvent)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Activation of the Dipeptide: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add the amine base (e.g., DIPEA, 6-10 equivalents) and mix thoroughly.

-

Coupling: Immediately add the activated dipeptide solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or TNBS test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling can be repeated with fresh reagents.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the newly added dipeptide. Repeat this step once.

-

Washing: Wash the resin extensively with DMF to remove piperidine and the fulvene (B1219640) adduct. The resin is now ready for the coupling of the next amino acid.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and all protecting groups, including the pseudoproline ring, are removed by treatment with a TFA cleavage cocktail for 2-3 hours. The native Leu-Ser sequence is regenerated during this step.[6]

Mandatory Visualizations

Caption: Workflow for the incorporation of this compound in SPPS.

Caption: Conceptual diagram of a peptidomimetic interacting with a cell signaling pathway.

Applications in Research and Drug Development

The primary application of this compound is as a strategic tool in the chemical synthesis of peptides. Its ability to disrupt aggregation makes it invaluable for the synthesis of:

-

Long Peptides and Small Proteins: By preventing aggregation, this dipeptide enables the synthesis of longer and more complex peptide chains that would otherwise be difficult or impossible to produce.[2]

-

Hydrophobic and Aggregation-Prone Sequences: Peptides containing hydrophobic residues are particularly susceptible to aggregation. The incorporation of this pseudoproline dipeptide can significantly improve their synthesis.

-

Cyclic Peptides: The kink introduced by the pseudoproline can pre-organize the linear peptide into a conformation that is favorable for cyclization, often leading to higher yields of the desired cyclic product.

Peptides synthesized using this building block have potential applications in various fields of drug discovery and development, including:

-

Therapeutic Peptides: The development of novel peptide-based drugs for a wide range of diseases.[7]

-

Protein Engineering: The modification of protein structures to enhance stability or function.

-

Bioconjugation: The attachment of peptides to other molecules, such as for targeted drug delivery.[7]

Conclusion

This compound is a powerful and indispensable tool for modern peptide chemistry. Its ability to mitigate the common problem of peptide aggregation during SPPS has significantly expanded the scope of accessible synthetic peptides. For researchers and drug developers working with challenging peptide sequences, the use of this and other pseudoproline dipeptides can be the key to a successful synthesis, ultimately accelerating the discovery and development of new peptide-based therapeutics and research tools.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Fmoc-Leu-Ser(psiMe,Mepro)-OH Novabiochem 339531-50-9 [sigmaaldrich.com]

- 3. This compound 95% | CAS: 339531-50-9 | AChemBlock [achemblock.com]

- 4. chempep.com [chempep.com]

- 5. CN110804064A - A kind of synthetic method of levoxyfluorocarboxylic acid - Google Patents [patents.google.com]

- 6. chempep.com [chempep.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1] Its development in the late 1970s represented a major breakthrough, offering a milder and more versatile alternative to the traditional tert-butoxycarbonyl (Boc) strategy.[2][3] This guide provides a comprehensive technical overview of Fmoc chemistry, its mechanisms, applications, and the protocols that underpin its use in research and pharmaceutical development.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its unique chemical properties, which allow for a robust and orthogonal approach to peptide synthesis.

Chemical Structure and Properties: The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid.[1][4] Key properties include:

-

Base Lability: The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a secondary amine like piperidine (B6355638).[5][6] This is its most defining characteristic.

-

UV Absorbance: The fluorenyl ring system possesses a strong ultraviolet (UV) absorbance, which allows for real-time spectrophotometric monitoring of the deprotection step during automated synthesis.[6][7]

-

Solubility: Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), ensuring efficient coupling reactions.[]

The Orthogonal Protection Strategy: Fmoc chemistry is the foundation of an orthogonal protection system.[6][9] In this strategy:

-

The temporary Nα-amino group is protected by the base-labile Fmoc group.

-

Reactive amino acid side-chains are protected by acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), or trityl (Trt).[6][10]

This orthogonality is crucial because it allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[6][7] The side-chain groups remain intact until the very end of the synthesis, where they are removed simultaneously with the cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[2][7]

Mechanism of Fmoc Deprotection: The cleavage of the Fmoc group occurs via a β-elimination mechanism.[7][] This is a two-step process favored by the use of secondary amines.[11]

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring.[9][12]

-

β-Elimination: This deprotonation leads to a β-elimination reaction, which releases the free α-amino group, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[7][9]

-

Adduct Formation: The excess piperidine in the reaction mixture traps the electrophilic DBF to form a stable piperidine-fulvene adduct, which prevents the DBF from causing side reactions with the newly liberated amine.[7][11][13] This adduct is then washed away.

Figure 1. Mechanism of Fmoc deprotection by a secondary amine base.

The Standard Fmoc-SPPS Workflow

Solid-phase peptide synthesis is a cyclic process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[2][] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[2] A typical cycle in Fmoc-SPPS involves the following steps:

References

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 4. genscript.com [genscript.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

- 10. lifetein.com [lifetein.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. total-synthesis.com [total-synthesis.com]

- 13. connectsci.au [connectsci.au]

Navigating the Labyrinth of Peptide Aggregation in Solid-Phase Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, the building blocks of proteins and crucial components in numerous biological processes, is a cornerstone of modern drug discovery and biomedical research. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this field, offering a streamlined and efficient method for constructing these complex molecules. However, a significant hurdle often stands in the way of successful synthesis: peptide aggregation. This in-depth technical guide provides a comprehensive overview of the causes, consequences, and mitigation strategies for peptide aggregation during SPPS, equipping researchers with the knowledge to navigate this challenging phenomenon.

The Core of the Problem: Understanding Peptide Aggregation

During SPPS, the growing peptide chain is anchored to a solid resin support. As the chain elongates, particularly in sequences containing hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe), it can self-associate with neighboring chains through the formation of intermolecular hydrogen bonds. This process leads to the formation of stable secondary structures, most notably β-sheets, causing the peptide-resin matrix to collapse.[1][2][3] This aggregation physically obstructs the N-terminal amine of the growing peptide, rendering it inaccessible for subsequent coupling and Fmoc-deprotection reactions.[1] The consequences range from sluggish reaction kinetics to complete synthesis failure, resulting in low yields and crude products containing a high proportion of deletion and truncated sequences.[4]

Diagram of Peptide Aggregation Mechanism

Caption: Inter-chain hydrogen bonding leads to β-sheet formation and aggregation.

Predicting and Detecting Aggregation

While precise prediction remains challenging, certain sequence characteristics are known to increase the likelihood of aggregation:

-

High hydrophobicity: A high content of hydrophobic residues.

-

β-sheet propensity: Sequences known to favor β-sheet formation.

-

Peptide length: Aggregation is less common before the fifth residue but becomes more probable as the chain elongates.[1]

Several qualitative and quantitative methods can be employed to detect aggregation during synthesis:

-

Resin Swelling Test: A simple visual inspection of the resin beads. A noticeable shrinking or collapse of the resin bed after neutralization is a strong indicator of aggregation.

-

Kaiser Test (or other colorimetric tests like TNBS): This test detects free primary amines. A positive result (blue color for Kaiser test) after a coupling step indicates incomplete reaction, which is often a consequence of aggregation.[5][6][7] However, in cases of severe aggregation, these tests can sometimes yield false negatives as the reagents cannot access the sterically hindered amine groups.

-

In-line UV-Vis Monitoring (in automated flow synthesizers): In continuous flow synthesis, aggregation can be detected by a broadening and flattening of the Fmoc-deprotection peak in the UV chromatogram.[2][8]

Strategies for Overcoming Peptide Aggregation

A multi-pronged approach, often combining chemical modifications with optimized synthesis conditions, is typically the most effective way to combat peptide aggregation.

Chemical Modifications to Disrupt Secondary Structures

The introduction of "kinks" or protecting groups into the peptide backbone can effectively disrupt the formation of β-sheets.

-

Pseudoproline Dipeptides: These are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) that are reversibly protected as a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring.[9] This introduces a bend in the peptide backbone, disrupting interchain hydrogen bonding.[10] The native residue is restored during the final trifluoroacetic acid (TFA) cleavage.[4]

-

Backbone Protection (Hmb/Dmb): The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen physically blocks its participation in hydrogen bonding.[11][12] These groups are stable throughout the synthesis and are removed during the final TFA cleavage.

Optimization of Synthesis Conditions

Altering the physical and chemical environment of the synthesis can significantly mitigate aggregation.

-

Specialized Solvents: Using highly polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the growing peptide chain.[3][13] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylenecarbonate has also been shown to be effective.[4]

-

Chaotropic Salts: The addition of salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding networks.[13]

-

Elevated Temperature and Microwave Irradiation: Performing coupling and deprotection steps at elevated temperatures, often facilitated by microwave irradiation, can provide the energy to overcome the activation barrier of difficult couplings and disrupt secondary structures.[11][14][15][16]

-

Resin Selection and Loading: Using resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can improve solvation.[4][17] Lowering the loading capacity of the resin increases the distance between growing peptide chains, thereby reducing the likelihood of intermolecular interactions.[17][18]

Post-Synthesis Solubilization of Aggregated Peptides

For peptides that remain aggregated after cleavage from the resin, specific solvent systems can be used to facilitate their dissolution for purification. A mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to be effective in dissolving and disaggregating even highly intractable peptides like polyglutamine sequences.[7][19][20]

Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of different strategies can be evaluated by comparing the crude purity and overall yield of a known "difficult" peptide synthesized with and without these modifications.

Table 1: Synthesis of Aβ(1-42) - A Case Study

| Synthesis Strategy | Crude Purity (%) | Yield (%) | Reference |

| Standard Fmoc/tBu SPPS | 14 | 72 | [2] |

| Microwave-assisted Fmoc/tBu SPPS | 67 | 87 | [2] |

| Fmoc/tBu SPPS with Anisole as co-solvent | Not specified | Not specified | [2] |

Table 2: Impact of Resin Loading on Peptide Synthesis

| Peptide | Resin Loading (mmol/g) | Crude Purity (%) | Reference |

| Cyclic Peptide | 0.49 | ~30 | [18] |

| Cyclic Peptide | 0.29 | ~30 | [18] |

| Jung-Redemann Decapeptide | High | Lower | [17] |

| Jung-Redemann Decapeptide | Low (PEG-based) | Highest | [17] |

Experimental Protocols

Standard Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for manual SPPS.

Diagram of a Standard SPPS Workflow

Caption: Iterative cycle of deprotection, washing, and coupling in SPPS.

Procedure:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 1 hour in a reaction vessel.[21]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.[22]

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[4]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of the resin beads and wash them with ethanol.

-

Add a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin (B49086) in butanol, and phenol (B47542) in butanol) to the beads.

-

A blue color indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result indicates a complete coupling.[6]

-

-

Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[4]

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[24]

Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide to mitigate aggregation.

Diagram of SPPS Workflow with Pseudoproline Dipeptide

Caption: Incorporation of a pseudoproline dipeptide into the SPPS cycle.

Procedure:

-

Follow the standard SPPS protocol until the point of coupling the dipeptide.

-

Coupling of the Pseudoproline Dipeptide:

-

Dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) (5 equivalents) and a coupling reagent (e.g., HATU, 5 equivalents) in a minimum volume of DMF or NMP.[4]

-

Add DIPEA (10 equivalents) and mix thoroughly.[4]

-

Immediately add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours.[4]

-

-

Monitor the coupling reaction using the Kaiser test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[4]

-

Continue with the standard SPPS protocol for the remaining amino acids.

-

During the final TFA cleavage, the pseudoproline moiety will be cleaved, regenerating the native Ser, Thr, or Cys residue.[4]

Analysis of Crude Peptide Purity by RP-HPLC

This protocol outlines a general procedure for analyzing the purity of a crude peptide sample.

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent, typically a mixture of 0.1% TFA in water and acetonitrile. Centrifuge and filter the sample before injection.[1][14]

-

HPLC System Setup:

-

Column: A reverse-phase C18 column is commonly used for peptide analysis.[14]

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.[25]

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[25]

-

Gradient: A typical gradient for peptide analysis is a linear increase from 5% to 60% of mobile phase B over 20-30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[14]

-

Detection: Monitor the elution of the peptide and impurities using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[14]

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[14]

-

Troubleshooting Peptide Aggregation

When encountering signs of aggregation, a systematic approach to troubleshooting is essential.

Diagram of a Troubleshooting Workflow for Peptide Aggregation

Caption: A decision tree for addressing peptide aggregation during SPPS.

Conclusion

Peptide aggregation is a complex and often unpredictable challenge in solid-phase peptide synthesis. However, by understanding the underlying mechanisms, recognizing the warning signs, and employing a combination of strategic chemical modifications and optimized synthesis conditions, researchers can significantly improve the success rate of synthesizing even the most "difficult" peptide sequences. The careful selection of resins, solvents, coupling reagents, and the judicious use of techniques such as pseudoproline dipeptides and microwave-assisted synthesis are powerful tools in the arsenal (B13267) of the modern peptide chemist. This guide provides a foundational understanding and practical protocols to empower researchers in their pursuit of synthesizing high-quality peptides for a wide range of scientific applications.

References

- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 5. americanpeptidesociety.org [americanpeptidesociety.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. researchgate.net [researchgate.net]

- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 17. researchgate.net [researchgate.net]

- 18. biotage.com [biotage.com]

- 19. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. chem.uci.edu [chem.uci.edu]

- 22. researchgate.net [researchgate.net]

- 23. chempep.com [chempep.com]

- 24. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 25. benchchem.com [benchchem.com]

The Architect's Toolkit: A Guide to Structure-Breaking Dipeptides in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the assembly of amino acids into a precise sequence is paramount. However, the very nature of the growing peptide chain can become its own worst enemy. The formation of secondary structures, particularly β-sheets, during solid-phase peptide synthesis (SPPS) leads to aggregation, incomplete reactions, and ultimately, low yields and purity of the target peptide. This technical guide delves into the core of a powerful strategy to overcome these challenges: the use of structure-breaking dipeptides. We will explore their mechanism of action, provide quantitative data on their efficacy, and detail experimental protocols for their successful implementation.

The Challenge of Aggregation in SPPS

During SPPS, the nascent peptide chain, anchored to a solid support, can fold upon itself, forming stable hydrogen-bonded networks. This is especially prevalent in sequences rich in hydrophobic or β-branched amino acids. This aggregation shields the N-terminus of the growing chain, hindering the access of reagents for both the removal of the Fmoc protecting group (deprotection) and the coupling of the next amino acid. The consequences are dire: truncated sequences, deletion mutants, and a final product that is difficult and costly to purify.

Structure-Breaking Dipeptides: A Strategic Intervention

Structure-breaking dipeptides are chemically modified units that, when incorporated into a peptide sequence, disrupt the formation of these deleterious secondary structures. They act as "hinges" or "kinks" in the peptide backbone, preventing the chain from adopting the linear conformation required for β-sheet formation. This guide will focus on two of the most effective and widely used classes of structure-breaking dipeptides: Pseudoproline Dipeptides and Dmb-Dipeptides .

Pseudoproline Dipeptides: The Proline Mimics

Pseudoproline dipeptides, developed by Mutter and colleagues, are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring.[1][2] This cyclic structure mimics the kink-inducing properties of proline, effectively breaking β-sheet propagation.[1] These dipeptides are introduced as a pre-formed Fmoc-Xaa-Ser/Thr(ψPro)-OH unit, where Xaa is the preceding amino acid. The oxazolidine ring is stable throughout the synthesis but is readily cleaved under the final trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine or threonine residue.[3]

Dmb-Dipeptides: Backbone Protection Strategy

2,4-Dimethoxybenzyl (Dmb) protected dipeptides offer another powerful approach to mitigating aggregation. Here, the nitrogen atom of the peptide bond between two amino acids is protected with a Dmb group. This bulky substituent prevents the hydrogen bonding necessary for secondary structure formation.[4] Dmb-dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH, are particularly useful for sequences containing glycine, which is known to contribute to β-sheet packing.[4][5] The Dmb group is also cleaved during the final TFA treatment.[4]

Quantitative Impact on Synthesis Efficiency

The incorporation of structure-breaking dipeptides can have a dramatic effect on the yield and purity of "difficult" peptides. The following tables summarize the quantitative improvements observed in the synthesis of challenging sequences.

Table 1: Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)

| Synthesis Strategy | Completion of Final Valine Coupling | Reference |

| Conventional Fmoc SPPS | ~85-90% | [6] |

| With Hmb Backbone Protection at Ala | Complete | [6] |

Table 2: Synthesis of a Difficult Branched Peptide (H4C)

| C-terminal Amino Acid Introduced as | Relative Amount of Fully Branched Byproduct (H4C-C1) | Reference |

| Fmoc-Gly-OH | High | [1] |

| Fmoc-(Dmb)Gly-OH | Significantly Reduced | [1] |

Table 3: Synthesis of Amyloid β-Peptide (Aβ) C-Terminal Fragments

| Peptide Sequence | Synthesis and Purification Notes | Yield | Purity | Reference |

| Aβ(39-42) | Straightforward | Moderate | High | [7][8] |

| Aβ(35-42) | Straightforward | Moderate | High | [7][8] |

| Aβ(34-42) | Difficult, poor precipitation | Low | - | [7][8] |

| Aβ(31-42) | Difficult, required modified purification | 23% | Assessed by HPLC-MS and AAA | [7] |

| Aβ(28-42) | Straightforward with optimized protocol | Moderate | High | [7] |

Note: While a direct quantitative comparison for Aβ(1-42) synthesis with and without pseudoprolines is not presented in a single table in the cited literature, multiple sources indicate that standard synthesis is highly problematic, often resulting in negligible yields of the desired product due to extreme aggregation.[9][10] The use of pseudoprolines is a key strategy to enable the successful synthesis of this challenging peptide.[11]

Experimental Protocols

The following protocols provide a detailed methodology for the manual Fmoc-SPPS of a generic "difficult" peptide, illustrating both a standard approach and the incorporation of a structure-breaking dipeptide.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids

-

Fmoc-Xaa-Ser(ψMe,MePro)-OH (or other desired pseudoproline dipeptide)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Protocol 1: Standard Fmoc-SPPS of a Difficult Peptide

This protocol outlines the general steps for manual solid-phase peptide synthesis.

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: SPPS of a Difficult Peptide Incorporating a Pseudoproline Dipeptide

This protocol highlights the modification to the standard procedure when a pseudoproline dipeptide is used.

-

Follow Protocol 1 for the synthesis of the peptide chain up to the point of incorporation of the structure-breaking dipeptide.

-

Pseudoproline Dipeptide Coupling:

-

At the appropriate cycle, instead of a single Fmoc-amino acid, use the Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.

-

Prepare the coupling solution as described in Protocol 1, step 3, using the Fmoc-dipeptide (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Proceed with the coupling and subsequent washing steps as in Protocol 1.

-

-

Continue Synthesis: Continue with the standard Fmoc-SPPS cycles (Protocol 1, steps 2 and 3) for the remaining amino acids in the sequence.

-

Final Cleavage and Deprotection: The final cleavage step (Protocol 1, step 6) will simultaneously cleave the peptide from the resin, remove the side-chain protecting groups, and hydrolyze the oxazolidine ring of the pseudoproline, yielding the native serine or threonine residue.

-

Purification and Analysis: Purify and analyze the peptide as described in Protocol 1, step 7.

Visualizing the Impact: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways and Logical Relationships

Caption: Mechanism of peptide aggregation in SPPS and its mitigation by structure-breaking dipeptides.

Experimental Workflows

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Structure-breaking dipeptides are indispensable tools in the modern peptide chemist's arsenal. By effectively disrupting the formation of secondary structures that lead to aggregation, pseudoproline and Dmb-dipeptides enable the synthesis of "difficult" sequences with significantly improved purity and yield.[1][4] The ability to incorporate these units using standard SPPS protocols makes them a readily adoptable and highly impactful strategy for researchers, scientists, and drug development professionals alike. As the demand for complex and synthetically challenging peptides continues to grow, the judicious application of structure-breaking dipeptides will be crucial for unlocking new frontiers in peptide-based therapeutics and research.

References

- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 11. chempep.com [chempep.com]

The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly for long and complex sequences, researchers often encounter significant hurdles that can impede progress and impact the final yield and purity of the desired molecule. Peptide aggregation, driven by the formation of secondary structures like β-sheets during solid-phase peptide synthesis (SPPS), is a primary culprit behind incomplete coupling reactions and poor solubility.[1] To circumvent these challenges, the strategic incorporation of pseudoproline dipeptides has emerged as a powerful and transformative tool.[2][3] This technical guide provides a comprehensive overview of the benefits, mechanisms, and practical application of pseudoproline dipeptides in modern peptide synthesis.

Core Principles: Disrupting Aggregation at its Source

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected to form a five-membered oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring structure.[1] This cyclic moiety introduces a "kink" into the growing peptide backbone, effectively mimicking the conformational disruption caused by a natural proline residue.[2][4] This structural perturbation is the cornerstone of their efficacy.

The primary mechanism of action involves the disruption of inter-chain hydrogen bonding, which is essential for the formation of β-sheet structures that lead to aggregation.[4] By breaking up these aggregates, pseudoproline dipeptides enhance the solvation of the peptide chain, making the N-terminal amine more accessible for subsequent coupling reactions.[1][2] This leads to significant improvements in coupling efficiency, overall yield, and the purity of the crude peptide product.[3][5]

The protective oxazolidine or thiazolidine ring is stable under standard Fmoc-SPPS conditions but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage step, regenerating the native amino acid residue.[1][4]

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides translates into tangible and significant improvements in key synthesis metrics. The following table summarizes the quantitative benefits observed in the synthesis of challenging peptides.

| Metric | Without Pseudoproline Dipeptides | With Pseudoproline Dipeptides | Reference |

| Yield of Human Amylin (8-37 fragment) | Traces of desired product | High yield | [1][4] |

| Purity of a "Difficult" Model Peptide | Very poor, complex mixture of truncated peptides | Excellent purity, desired product obtained in high yield | [6] |

| Overall Product Yield | - | Up to 10-fold increase in highly aggregated sequences | [7] |

| Crude Product Purity | Low, requiring extensive purification | Significantly increased, simplifying HPLC purification | [7] |

Mechanism of Action: A Visual Guide

The following diagram illustrates how pseudoproline dipeptides disrupt the formation of β-sheet structures, thereby preventing peptide aggregation.

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

Experimental Protocols: A Practical Guide

The successful implementation of pseudoproline dipeptides requires careful consideration of their placement and the overall synthesis strategy. Here, we provide a detailed methodology for the synthesis of Human Amylin, a notoriously difficult and aggregation-prone peptide, as a case study.

General Guidelines for Using Pseudoproline Dipeptides:

-

Placement: Insert pseudoproline dipeptides before hydrophobic regions to maximize their solubilizing effect.[8]

-

Spacing: An optimal spacing of 5-6 amino acids between pseudoproline dipeptides or between a pseudoproline and a natural proline is recommended. A minimum of 2 residues should separate these structure-disrupting elements.[7][8]

-

Resin Selection: For particularly challenging sequences, pairing pseudoproline dipeptides with low-aggregation resins like ChemMatrix or PEG-based resins can yield synergistic benefits.[1]

Detailed Protocol: Fmoc-SPPS of Human Amylin (1-37)

This protocol is adapted from methodologies that have successfully yielded high-purity human amylin.[5][9]

1. Resin Preparation:

-

Start with a Rink Amide resin pre-loaded with the C-terminal amino acid.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

3. Amino Acid Coupling:

-

For standard amino acid couplings, use a 4-fold molar excess of Fmoc-amino acid, HBTU (3.95 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) to neutralize. Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor coupling completion using a Kaiser test.

4. Pseudoproline Dipeptide Coupling:

-

Incorporate Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH at appropriate positions (e.g., to replace Ala8-Thr9, Ser19-Ser20, and Leu27-Ser28 in human amylin).[9]

-

Use the same coupling reagents and conditions as for standard amino acids. Double coupling may be employed for non-pseudoproline residues immediately following a pseudoproline dipeptide to ensure high efficiency.[5]

5. Cleavage and Deprotection:

-

After synthesis completion, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/water/triisopropylsilane (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[5][6] This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the pseudoproline moiety.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

6. Purification and Oxidation:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Purify the peptide by reverse-phase HPLC on a C18 column.

-

For disulfide bond formation (as in human amylin), dissolve the purified, reduced peptide in a suitable buffer (e.g., 7.2 M GdnHCl, 10 mM Tris, pH 8.5) and induce oxidation, for example, by air oxidation or by the addition of an oxidizing agent like K3[Fe(CN)6].[5]

-

Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical Fmoc-SPPS workflow incorporating pseudoproline dipeptides.

Caption: A typical workflow for SPPS incorporating pseudoproline dipeptides.

Broader Applications and Future Perspectives

The utility of pseudoproline dipeptides extends beyond the synthesis of linear, aggregation-prone peptides. They have proven invaluable in:

-

Synthesis of Long Peptides and Small Proteins: By strategically inserting pseudoproline dipeptides at regular intervals, the synthesis of peptides exceeding 50 amino acids becomes more feasible, as demonstrated in the successful synthesis of a 54-amino-acid fragment of caveolin-1 (B1176169) and a 68-amino-acid chemokine, RANTES.[1]

-

Cyclic Peptides: The "kink" introduced by pseudoproline dipeptides can pre-organize the linear peptide into a conformation that is favorable for cyclization, often leading to increased yields and faster reaction rates.[1][8]

-

Fragment Condensation: Peptides containing a C-terminal pseudoproline can be coupled with minimal risk of racemization, enhancing the efficiency of convergent synthesis strategies.[1][8]

-

Mitigation of Side Reactions: The incorporation of pseudoproline dipeptides has been shown to block the formation of aspartimide side products, a common issue in SPPS.[8]

The continued development of novel pseudoproline derivatives and their integration into automated synthesis platforms will further expand their role in advancing peptide-based therapeutics and research.

Conclusion